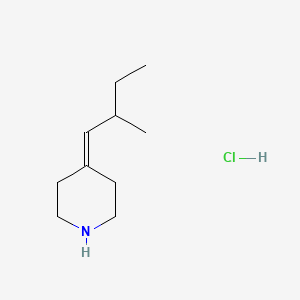
2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole (DFMDT) is a synthetic compound with a wide range of applications in the scientific research field. It has been used in a variety of laboratory experiments, and its mechanism of action and biochemical and physiological effects have been extensively studied.
科学的研究の応用
2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole has been used in a variety of scientific research applications, such as in the synthesis of biologically active compounds, in the study of enzyme-catalyzed reactions, and in the study of the structure and function of proteins. It has also been used in the study of the mechanism of action of drugs, as well as in the study of the biochemical and physiological effects of drugs.
作用機序
The exact mechanism of action of 2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole is not fully understood, but it is believed to involve the formation of a difluoromethyl-triazole intermediate. This intermediate is thought to react with nucleophiles such as enzymes or other biological molecules, leading to the formation of new products or the inhibition of existing biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but it is believed to have a number of effects on biological systems. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the synthesis of proteins. It has also been shown to have an inhibitory effect on the growth of cancer cells.
実験室実験の利点と制限
The use of 2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is highly regioselective, meaning that it can be used to selectively target specific biochemical pathways. Additionally, it is relatively stable, making it suitable for use in long-term experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is toxic and can be hazardous to handle, so it must be used with caution.
将来の方向性
The potential applications of 2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole are still being explored, and there are a number of future directions for research. One potential area of research is the use of this compound as a therapeutic agent, as it has been shown to have an inhibitory effect on the growth of cancer cells. Additionally, further research into the mechanism of action of this compound could lead to the development of new drugs or the improvement of existing drugs. Additionally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its potential therapeutic applications.
合成法
The synthesis of 2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole can be accomplished using a number of methods. One of the most common methods is the reaction of 1,2-difluorocyclopropane with 4,5-diiodo-2H-1,2,3-triazole in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds through a nucleophilic substitution reaction, where the fluorine atom of the difluorocyclopropane is replaced by the nitrogen atom of the triazole. The reaction is highly regioselective and yields the desired product in high yields.
特性
IUPAC Name |
2-(difluoromethyl)-4,5-diiodotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF2I2N3/c4-3(5)10-8-1(6)2(7)9-10/h3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJMAQRKMXHRBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN(N=C1I)C(F)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF2I2N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.87 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[({[3-(dimethylamino)phenyl]methyl}(methyl)amino)methyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B6608003.png)
![rac-(3R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxane-3-carboxylic acid](/img/structure/B6608004.png)
![2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6608007.png)
![3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B6608008.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid](/img/structure/B6608018.png)
![benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B6608023.png)
![1,6-dimethyl-4-[3-(2-methylpropyl)-1H-indazole-5-carbonyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B6608030.png)



![(2S)-1-[(difluoromethyl)sulfanyl]propan-2-amine hydrochloride](/img/structure/B6608063.png)
![3-(bromomethyl)bicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B6608080.png)
![methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate dihydrochloride](/img/structure/B6608095.png)
![tert-butyl N-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamate hydrochloride](/img/structure/B6608110.png)
